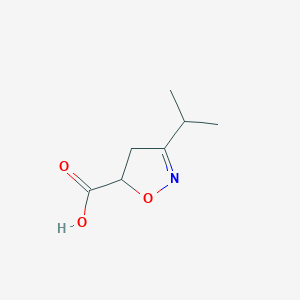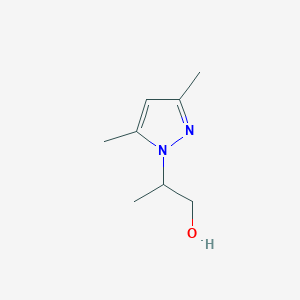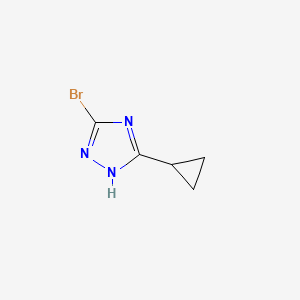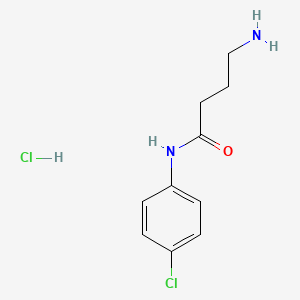
4-amino-N-(4-chlorophenyl)butanamide hydrochloride
Descripción general
Descripción
4-amino-N-(4-chlorophenyl)butanamide hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O and a molecular weight of 249.14 . It is used for proteomics research applications .
Molecular Structure Analysis
The InChI code for 4-amino-N-(4-chlorophenyl)butanamide hydrochloride is 1S/C10H13ClN2O.ClH/c11-8-3-5-9 (6-4-8)13-10 (14)2-1-7-12;/h3-6H,1-2,7,12H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-amino-N-(4-chlorophenyl)butanamide hydrochloride is a powder . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Anticonvulsant Applications
- Progabide Synthesis and Pharmacokinetics : Progabide, closely related to 4-amino-N-(4-chlorophenyl)butanamide hydrochloride, was synthesized for pharmacokinetic and metabolism studies, indicating its importance in understanding the drug's behavior in the body (Allen & Giffard, 1982).
- Neuropharmacological Profiles : Progabide shows a broad spectrum of anticonvulsant activities, suggesting the potential of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride derivatives in treating seizures through GABA receptor stimulation (Worms et al., 1982).
Chemical Research and Environmental Applications
- Sonochemical Degradation of Pollutants : Research on the sonochemical degradation of aromatic organic pollutants, including chlorophenols, demonstrates the potential environmental applications of derivatives of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride in treating contaminated water (Goskonda et al., 2002).
Analytical and Synthetic Chemistry
- Analytical Methods for Progabide : Development of high-performance liquid chromatography methods for measuring progabide and its metabolites illustrates the chemical's role in analytical chemistry and drug monitoring (Yonekawa et al., 1983).
- Synthesis of Related Compounds : Studies on the synthesis of related compounds, such as 4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, highlight the synthetic chemistry applications and potential pharmacological activities of similar structures (Zhou Yawen, 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-amino-N-(4-chlorophenyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12;/h3-6H,1-2,7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNVQVSVAGBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-chlorophenyl)butanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





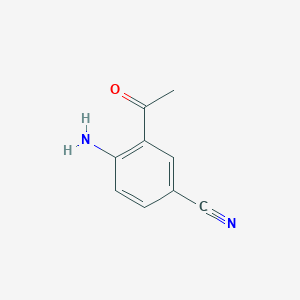
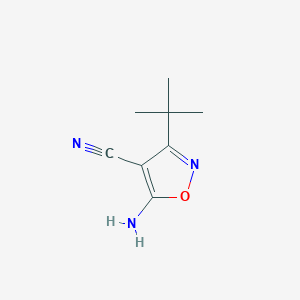
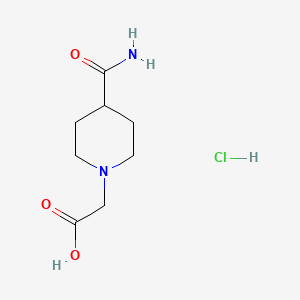
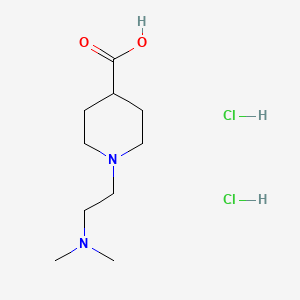
![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)
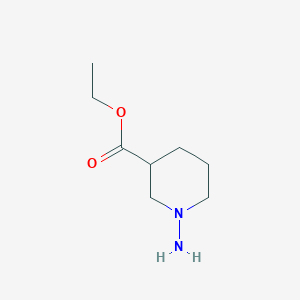
![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

